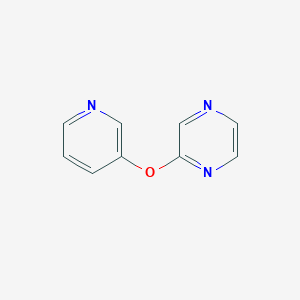

2-(pyridin-3-yloxy)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(pyridin-3-yloxy)pyrazine” is a chemical compound. However, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of “2-(pyridin-3-yloxy)pyrazine” is not explicitly available. However, in a crystal structure study, each 2-(pyridin-3-yloxy)pyrazine molecule acted as a bidentate bridging ligand coordinating to two adjacent Co(II) ions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(pyridin-3-yloxy)pyrazine” are not explicitly mentioned in the available resources .

Applications De Recherche Scientifique

Electrochemical DNA Sensing

The pyrido[2,3-b]pyrazine derivatives have been synthesized and investigated for their electrochemical DNA sensing capabilities . These compounds exhibit promising properties for detecting DNA sequences, which is crucial in fields like diagnostics, forensics, and personalized medicine.

Nonlinear Optical (NLO) Properties

The same pyrido[2,3-b]pyrazine-based heterocyclic compounds were studied for their nonlinear optical properties. These properties are essential for technologies like optical communication, laser systems, and imaging devices. Compound 7, in particular, demonstrated remarkable NLO response, making it a potential candidate for advanced optical applications .

In Vitro Antioxidant Activity

Researchers have explored the antioxidant potential of these pyrido[2,3-b]pyrazine derivatives. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating their antioxidant activity could lead to novel therapeutic agents or dietary supplements .

Antiurease Activity

Urease inhibitors are valuable in treating conditions related to urea metabolism, such as kidney stones and urinary tract infections. The pyrido[2,3-b]pyrazine compounds were evaluated for their antiurease activity, potentially contributing to the development of new drugs in this area .

Bioimaging Applications

A related class of pyrrolo[1,2-a]pyrazine hybrids, obtained through acid-catalyzed reactions, has shown promise for bioimaging applications. These compounds could be used as fluorescent probes for visualizing biological processes within cells and tissues .

Biologically Active Scaffold

Pyrrolopyrazine, containing both pyrrole and pyrazine rings, serves as a biologically active scaffold. Its structural features make it an attractive starting point for designing novel pharmaceuticals, organic materials, and bioactive molecules .

Mécanisme D'action

Target of Action

Related compounds, such as pyrimidinamine derivatives, have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra . They also show anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .

Biochemical Pathways

Related compounds have been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that these compounds may affect the collagen synthesis pathway, leading to their anti-fibrotic effects.

Result of Action

Related compounds have been shown to exhibit significant anti-tubercular activity against mycobacterium tuberculosis h37ra and anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .

Propriétés

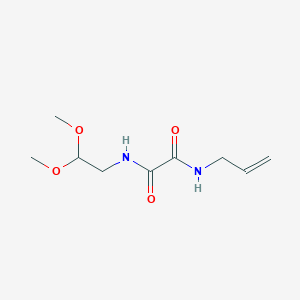

IUPAC Name |

2-pyridin-3-yloxypyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRLXNOEUKRVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yloxy)pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6579973.png)

![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)

![6-acetyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B6580034.png)

![N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B6580036.png)

![2-[(2-methoxyphenoxy)methyl]-1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B6580045.png)

![(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580049.png)

![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)